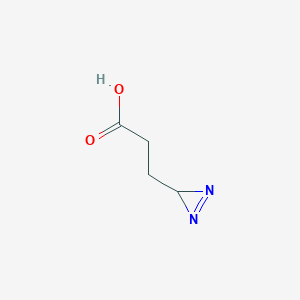

3-(3H-diazirin-3-yl)propanoic acid

Beschreibung

BenchChem offers high-quality 3-(3H-diazirin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3H-diazirin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3H-diazirin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-4(8)2-1-3-5-6-3/h3H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTAAFAABLOIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Carbene Generation from 3-(3H-diazirin-3-yl)propanoic acid

This guide provides an in-depth technical analysis of the mechanism, reactivity, and experimental handling of 3-(3H-diazirin-3-yl)propanoic acid . Unlike widely used aromatic diazirines (e.g., trifluoromethyl phenyl diazirine), this molecule represents the aliphatic (alkyl) diazirine class, which exhibits distinct photochemical behavior—most notably the competitive formation of a diazo isomer intermediate.

Executive Summary

3-(3H-diazirin-3-yl)propanoic acid is a bifunctional photoaffinity labeling reagent. It features a compact aliphatic diazirine photoreactive group and a carboxylic acid handle for conjugation to lysines or N-termini of ligands.

Upon UV irradiation (typically 350–365 nm ), the diazirine ring eliminates nitrogen (N₂) to generate a reactive carbene. However, unlike its aromatic counterparts, this aliphatic derivative possesses a complex activation landscape involving a significant diazoalkane intermediate . Understanding this "dual-pathway" mechanism is critical for optimizing crosslinking efficiency and interpreting labeling data.

Molecular Architecture & Properties

| Property | Specification | Mechanistic Implication |

| Core Structure | Aliphatic 3H-diazirine | Less sterically demanding than aromatic diazirines; allows closer proximity to target binding sites. |

| Electronic State | Electron-rich alkyl ring | High tendency for isomerization to linear diazo species upon excitation. |

| Absorbance ( | ~350–360 nm | Allows activation with UV-A (long-wave UV), minimizing damage to biological samples (protein denaturation/DNA damage). |

| Reactive Intermediate | Alkyl Carbene (:CH-R) | Highly reactive electrophile; susceptible to rapid intramolecular rearrangement (1,2-H shift). |

The Photochemical Mechanism

The generation of carbene from 3-(3H-diazirin-3-yl)propanoic acid is not a single-step "flash" process. It is a bifurcated pathway governed by the stability of the excited state.

The Dual-Pathway Activation

Upon absorption of a photon (

-

Path A (Direct Photolysis): Concerted extrusion of molecular nitrogen (N₂) to form the Singlet Carbene . This species is the primary agent for non-specific C–H and X–H insertion.

-

Path B (Photo-Isomerization): Ring-opening without N₂ loss to form the Linear Diazo Isomer (3-diazopropanoic acid derivative).

-

Critical Note: For aliphatic diazirines, Path B can be dominant (up to 70% yield depending on solvent). The diazo species is stable enough to persist in solution but can be slowly photolyzed to the carbene or react via nucleophilic pathways (see Reactivity Profile).

-

Visualization of the Reaction Coordinate

The following diagram illustrates the competing pathways and the fate of the reactive intermediates.

Caption: Mechanistic bifurcation of aliphatic diazirine photolysis. Note the competition between direct carbene formation and diazo isomerization.

Reactivity Profile & Carbene Fate

Once generated, the singlet carbene is an extremely high-energy species with a lifetime in the nanosecond range. Its fate is determined by the race between intermolecular capture (labeling) and intramolecular decay.

Desired Reaction: Insertion

The singlet carbene inserts into X–H bonds (where X = C, N, O, S).[1]

-

Mechanism: Concerted transfer of the C–H bond electrons into the carbene's empty p-orbital.

-

Selectivity: Generally promiscuous, but shows a slight preference for nucleophilic centers (lone pairs on N, O, S) and electron-rich C–H bonds.

The "Silent" Killer: 1,2-Hydride Shift

A major limitation of alkyl carbenes (unlike phenyl carbenes) is the rapid intramolecular rearrangement.

-

The Process: A hydrogen atom on the adjacent carbon (C2 of the propanoic tail) migrates to the carbene center (C3).

-

The Product: Formation of a double bond (an alkene, specifically a 3-butenoic acid derivative).

-

Impact: This reaction is essentially diffusion-controlled and competes heavily with intermolecular crosslinking, often limiting the labeling yield to <5-10%.

The Diazo Complication

The linear diazo isomer formed in Path B is not inert.

-

Reactivity: It acts as a weak nucleophile or can be protonated in acidic environments to form a diazonium ion (

), which is a potent alkylating agent. -

Artifact Risk: While the carbene labels indiscriminately based on proximity, the diazo species selectively labels acidic residues (Asp, Glu) or nucleophiles, potentially skewing binding site mapping results.

Experimental Protocol: Photolysis & Crosslinking

This protocol is designed to maximize carbene generation while mitigating diazo-related artifacts.

Reagents & Setup

-

Light Source: UV-LED lamp centered at 365 nm (high intensity, >10 mW/cm² recommended). Avoid broad-spectrum UV lamps (<300 nm) to prevent protein damage.

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid amine-containing buffers (Tris, Glycine) during photolysis as they act as scavengers.

-

Vessel: Quartz cuvettes or borosilicate glass vials (standard plastics may absorb UV).

Step-by-Step Workflow

-

Conjugation:

-

Couple the 3-(3H-diazirin-3-yl)propanoic acid to your ligand/bait molecule using standard amide coupling (EDC/NHS chemistry) via the carboxylic acid tail.

-

-

Equilibration:

-

Incubate the probe (1–10 µM) with the target protein/proteome for 30–60 minutes in the dark to establish equilibrium binding.

-

-

Irradiation (The Critical Step):

-

Place samples on ice (4°C) to reduce thermal diffusion and stabilize the protein.

-

Irradiate at 365 nm .

-

Time Optimization: Perform a time-course (e.g., 1, 3, 5, 10 mins).

-

Short times (<1 min): Favor direct carbene insertion (Path A).

-

Long times (>5 min): Required to photolyze the accumulated diazo isomer back into carbene, but increases non-specific background.

-

-

-

Quenching:

-

Add a scavenger (e.g., excess BSA or Methionine) if post-labeling reactions are required, or proceed directly to precipitation/analysis.

-

Workflow Diagram

Caption: Operational workflow for photoaffinity labeling using 3-(3H-diazirin-3-yl)propanoic acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Yield | Rapid 1,2-H shift (Alkene formation). | Use high-intensity light to maximize the instantaneous carbene concentration. Consider aromatic diazirines if alkyl yield is insufficient. |

| High Background | Diazo isomer reacting with nucleophiles. | Limit irradiation time. Ensure pH is neutral/slightly basic (pH 7.4-8.0) to prevent diazonium formation. |

| Protein Precipitation | Heat generation during photolysis. | Keep samples on ice. Use pulsed LED sources rather than continuous arc lamps. |

References

-

Dubinsky, L., et al. (2012). "Examination of the Photochemistry of Alkyl and Aryl Diazirines." Journal of the American Chemical Society.[2] Link

-

Mackinnon, A. L., & Taunton, J. (2009). "Target Identification by Diazo-Transfer Photoaffinity Labeling." Current Protocols in Chemical Biology. Link

-

Li, Z., et al. (2013). "Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments." Medicinal Chemistry Communications. Link

-

Westheimer, F. H. (1987). "Photoaffinity Labeling." Science. Link

-

Das, J. (2011). "Aliphatic Diazirine: A Small Photoreactive Group for Photoaffinity Labeling." Chemical Reviews. Link

Sources

Photophysical Characterization & Activation of Diazirine Propanoic Acid: A Technical Guide

Executive Summary

3-(3-methyldiazirin-3-yl)propanoic acid is a foundational "minimalist" photoaffinity labeling (PAL) handle.[1] Unlike bulky benzophenones or aryl azides, this aliphatic diazirine offers a compact footprint (approx. 75 Da added mass), minimizing steric perturbation of ligand-target binding.[1] However, its utility is governed by subtle photophysical properties—specifically a weak

This guide provides the critical photophysical data, activation mechanisms, and validated protocols necessary to utilize this reagent effectively.

Part 1: Photophysical Properties[1][2][3]

The absorption characteristics of aliphatic diazirines are distinct from their aromatic counterparts (e.g., trifluoromethyl phenyl diazirine). The transition responsible for photoactivation is a symmetry-forbidden

Key Parameters

| Property | Value / Range | Context |

| Compound Name | 3-(3-methyldiazirin-3-yl)propanoic acid | Aliphatic diazirine core |

| Absorption Maximum ( | 350 nm (Broad band: 330–370 nm) | Ideal for UV-A activation; avoids protein-damaging UV-C/B (<300 nm).[1] |

| Extinction Coefficient ( | ~250 – 300 M | Critical: This is weak.[1] Requires high-intensity sources or optimized irradiation times compared to aryl azides ( |

| Activation Wavelength | 350 – 365 nm | 365 nm LEDs are the standard; 300 nm causes background protein damage. |

| Solvent Sensitivity | Low to Moderate |

Spectral Logic & Causality

The diazirine ring contains two nitrogen atoms in a strained three-membered ring.[1] The absorption at ~350 nm corresponds to the excitation of a non-bonding electron on nitrogen to the antibonding

-

Implication: You cannot rely on visual color changes to monitor activation.[1]

-

Implication: High concentrations (>1 mM) or long path lengths are required for accurate UV-Vis quantitation.[1]

Part 2: Mechanism of Action & Pathway Analysis

Upon irradiation at 350 nm, the diazirine undergoes photolysis to generate a highly reactive carbene. However, aliphatic diazirines possess a unique "self-destruct" pathway (1,2-hydride shift) that competes with the desired crosslinking.[1]

Reaction Pathway Diagram[1][4]

[1][2]

Figure 1: Photolysis pathways of aliphatic diazirines. Note the "Alkene Byproduct" pathway, which is specific to aliphatic diazirines due to available

Part 3: Experimental Protocols

Protocol A: Determination of (Self-Validation)

Since commercial batches vary in purity, determining the exact

-

Preparation: Dissolve approx. 10 mg of diazirine propanoic acid in 10 mL of Methanol (Stock A, ~7.8 mM).

-

Dilution Series: Prepare 5 dilutions ranging from 0.5 mM to 5.0 mM.

-

Note: Do not use acetone or plastic cuvettes that absorb in UV.[1] Use Quartz.

-

-

Measurement:

-

Blank spectrophotometer with pure Methanol.

-

Scan 250–450 nm.

-

Record Absorbance (

) at

-

-

Calculation: Plot

vs. Concentration (-

Validation:

should be >0.99. If

-

Protocol B: Photoactivation Workflow

Designed for protein labeling in aqueous buffer.

-

Equilibration: Incubate the diazirine probe with the protein target for 30–60 minutes in the dark to establish equilibrium binding.

-

Sample Prep: Place samples in an open 96-well plate or quartz cuvette on ice.

-

Critical: Glass absorbs UV-B; standard polystyrene absorbs UV-A. Use UV-transparent plastics or remove lids.[1]

-

-

Irradiation:

-

Quenching: No chemical quench is usually needed as the carbene lifetime is nanoseconds. However, adding a scavenger (e.g., BSA or Methionine) post-irradiation can prevent non-specific reactions if diazo isomers were formed.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Crosslinking Yield | 1,2-Hydride Shift | This is intrinsic to aliphatic diazirines.[1] Switch to an aryl-diazirine (e.g., trifluoromethyl) if steric bulk permits.[1] |

| Protein Precipitation | UV Heating | The light source generates heat. Keep samples on ice or use a cold-mirror filter.[1] |

| No Labeling | Buffer Interference | Avoid buffers with high concentrations of nucleophiles (e.g., Tris, Imidazole) which can scavenge the carbene. Use HEPES or PBS.[1] |

| Yellowing of Solution | Diazo Formation | If the solution turns bright yellow, the diazirine has isomerized to the linear diazo species. This is a "dead end" at 365 nm. Ensure light source intensity is sufficient to drive N2 extrusion rapidly. |

Measurement Workflow Diagram

Figure 2: Quality Control Workflow. Validating the reagent before committing valuable protein samples is essential due to the thermal instability of diazirines.

References

-

Dubinsky, L., et al. (2012). "Examination of the Photophysical Properties of Aliphatic Diazirines." Bioorganic & Medicinal Chemistry Letters.

- Establishes the fundamental absorption range (350-360 nm) and low extinction coefficients for this class.

-

Das, J. (2011). "Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments." Chemical Reviews.

- Comprehensive review detailing the 1,2-hydride shift limitations and protocol optimiz

-

Mackinnon, A. L., & Taunton, J. (2009). "Target Identification by Diazo-Transfer Photoaffinity Labeling." Current Protocols in Chemical Biology.

- Provides standard protocols for UV activ

-

Tippmann, E. M., et al. (2009). "The reaction of diazirines with amino acids and peptides." Journal of Organic Chemistry.

- Mechanistic insight into the quenching of carbenes by solvent vs. protein residues.

Sources

- 1. eMolecules 3-(3-methyl-3H-diazirin-3-yl)propanoic acid | 25055-86-1 | | Fisher Scientific [fishersci.com]

- 2. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extinction Coefficient Calculator - Beer-Lambert Law | 2026 [extinctioncoefficientcalculator.com]

Thermal Stability and Degradation Kinetics of 3-(3H-Diazirin-3-yl)propanoic Acid in Aqueous Solutions

An In-Depth Technical Guide for Photoaffinity Labeling and Drug Development

Executive Summary

3-(3H-diazirin-3-yl)propanoic acid (CAS: 2375339-62-9) is a highly compact, terminal aliphatic diazirine widely utilized as a "minimalist" photoaffinity label. Because it lacks the bulky stabilizing groups found in conventional photophores (such as trifluoromethyl or aromatic rings), understanding its thermal stability in aqueous media is paramount. This whitepaper provides a comprehensive mechanistic and kinetic analysis of its thermal degradation, equipping drug development professionals with the protocols necessary to prevent premature probe decomposition during biological assays.

Structural Thermodynamics and the "Minimalist" Paradigm

Diazirines are characterized by a highly strained, three-membered cyclopropene-like ring containing an N=N double bond. This architecture inherently possesses significant ring strain (approximately 27 kcal/mol), which acts as the thermodynamic driving force for both photolytic and thermal decomposition.

In 1[1], the absence of steric bulk is a massive advantage: it preserves the native binding affinity and pharmacological profile of the derivatized drug ligand. However, because 3-(3H-diazirin-3-yl)propanoic acid features a terminal hydrogen on the diazirine carbon rather than an electron-withdrawing group, it lacks the electronic stabilization that typically shields the ring from thermal isomerization. Consequently, while it is perfectly stable at room temperature, it is highly susceptible to degradation at elevated temperatures.

Mechanistic Pathways of Aqueous Thermal Degradation

The thermal degradation of aliphatic diazirines follows first-order, unimolecular kinetics. Upon reaching the activation energy threshold, the strained ring undergoes a rate-determining opening step to form a transition state complex.

In an aqueous environment, this complex bifurcates into two primary degradation pathways:

-

The Carbene Pathway: Direct extrusion of molecular nitrogen (

) yields a highly reactive singlet carbene. In water, this carbene instantaneously inserts into the O-H bond of the solvent, yielding 4-hydroxybutanoic acid. -

The Diazo Pathway: The transition state isomerizes into a linear diazo intermediate. While diazo compounds are somewhat stable in organic solvents, they are rapidly protonated in aqueous media (especially at physiological or acidic pH) to form a diazonium ion. This ion immediately undergoes solvolysis, expelling

and capturing water to form the exact same alcohol product[2].

Figure 1: Thermal degradation pathways of 3-(3H-diazirin-3-yl)propanoic acid in aqueous media.

Kinetic Profiling and Temperature-Dependent Half-Life

Based on2[2], the activation energy (

Table 1: Estimated Thermal Half-Life of Aliphatic Diazirines in Aqueous Buffer (pH 7.4)

| Temperature (°C) | Estimated Half-Life ( | Kinetic Implication for Aqueous Assays |

| 4 °C | > 5 years | Negligible thermal degradation; ideal for long-term storage. |

| 25 °C | > 6 months | Highly stable during standard benchtop handling and formulation. |

| 37 °C | ~ 2–4 weeks | Sufficiently stable for prolonged physiological cell-based assays. |

| 60 °C | ~ 10–20 hours | Noticeable degradation; avoid prolonged heating during sample prep. |

| 95 °C | < 5 minutes | Rapid decomposition; incompatible with thermal lysis or PCR workflows. |

Self-Validating Experimental Protocol: qNMR Stability Workflow

To empirically verify the stability of a specific diazirine-drug conjugate in your proprietary assay buffer, rely on quantitative Nuclear Magnetic Resonance (qNMR). This protocol is designed as a self-validating system : it tracks both the disappearance of the reactant and the appearance of the product to ensure mass balance.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5 mM of the 3-(3H-diazirin-3-yl)propanoic acid probe in 600 µL of deuterated phosphate buffer (

, pD 7.4). Causality: -

Internal Standardization: Add 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to the solution. Causality: DSS provides a thermally stable, non-volatile internal standard at 0 ppm. Because it does not degrade, it serves as an absolute integration reference to quantify the diazirine concentration over time.

-

Thermal Incubation: Seal the NMR tube tightly to prevent solvent evaporation (which would artificially concentrate the sample) and incubate in a heated NMR probe or external thermocycler at the target stress temperature (e.g., 60 °C).

-

Data Acquisition: Acquire

-NMR spectra at regular intervals (e.g., every 2 hours). Track the disappearance of the characteristic terminal diazirine proton and the shifting of the adjacent aliphatic chain protons. -

System Validation (Mass Balance Check): Integrate the emerging signals of the solvolysis product (4-hydroxybutanoic acid). Validation Rule: The sum of the molar concentrations of the remaining diazirine and the formed alcohol must equal the initial diazirine concentration relative to DSS. A loss in total mass balance indicates volatile byproducts or off-target polymerization, prompting a re-evaluation of the buffer's pH or composition.

Strategic Implications for Drug Development

The utility of3[3] relies entirely on the diazirine ring remaining intact until the exact moment of UV irradiation[4].

Drug development professionals must account for thermal degradation during assay design. If an assay workflow requires high-temperature steps—such as heat-induced antigen retrieval, boiling cells in Laemmli/SDS-PAGE buffer, or thermal denaturation for mass spectrometry—the diazirine will prematurely degrade into an unreactive alcohol. This not only destroys the crosslinking capability but also alters the hydrophobicity and binding kinetics of the probe. Rule of thumb: UV crosslinking must always be executed prior to any thermal denaturation steps in the biochemical workflow.

References

-

The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid. Journal of the Chemical Society, Perkin Transactions 2. 2[2]

-

New Trends in Diaziridine Formation and Transformation (a Review). PMC - National Institutes of Health. 1[1]

-

Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances. 3[3]

Sources

- 1. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 4. Diazirine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Aliphatic Diazirines and Aryl Azides in Photoaffinity Labeling

Introduction: The Power of Covalent Capture in Drug Discovery

In the intricate landscape of cellular biology and drug development, understanding the precise interactions between a small molecule and its protein targets is paramount. Photoaffinity labeling (PAL) has emerged as a powerful and indispensable technique for elucidating these interactions by forging a light-induced covalent bond between a ligand and its binding partner.[1][2] This method allows for the identification of previously unknown targets, the validation of on- and off-target effects, and the mapping of binding sites within complex biological systems.[1][3] At the heart of this technology lies the photoaffinity probe, a molecule meticulously designed with three key components: a specificity unit that recognizes the target, a reporter tag for detection and enrichment, and, most critically, a photoreactive group that, upon activation by light, forms a highly reactive intermediate capable of covalent bond formation.[1]

This guide provides a deep dive into two of the most prevalent classes of photoreactive moieties: aliphatic diazirines and aryl azides. We will explore their fundamental chemical properties, mechanisms of action, and the practical implications of these characteristics for experimental design and data interpretation. By understanding the nuances of each, researchers can make more informed decisions in the selection and application of these powerful tools to accelerate their drug discovery and chemical biology programs.

Aliphatic Diazirines: Small, Potent, and Highly Reactive

Aliphatic diazirines, particularly trifluoromethylphenyl diazirines, have gained widespread popularity in PAL due to their compact size, chemical stability in the dark, and efficient photoactivation with long-wavelength UV light.[1][4]

Mechanism of Photoactivation: The Carbene Intermediate

Upon irradiation with UV light, typically in the 350-380 nm range, the diazirine ring extrudes nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[4][5] This carbene is an electron-deficient species with an extremely short half-life, which is advantageous for minimizing non-specific labeling of distal molecules.[1] The high reactivity of the carbene allows it to readily insert into a wide variety of chemical bonds, including C-H, O-H, and N-H bonds, found in amino acid side chains and the polypeptide backbone.[4][6] This broad reactivity profile makes diazirines excellent tools for capturing interactions in a relatively non-biased manner.

However, a notable side reaction during the photoactivation of some aliphatic diazirines is the formation of a more stable, linear diazo isomer.[4][7][8] This diazo intermediate can also generate a carbene upon further irradiation, but it can also act as an alkylating agent in the dark, potentially leading to non-specific labeling.[7][9] The propensity for diazo isomer formation is influenced by the substitution pattern of the diazirine.[9]

Caption: Photoactivation of aliphatic diazirines leading to carbene formation and potential side reactions.

Advantages and Disadvantages of Aliphatic Diazirines

Advantages:

-

Small Size: The diazirine group is relatively small, minimizing steric hindrance that could interfere with ligand-protein binding.[1][10]

-

High Reactivity: The generated carbene is highly reactive and has a short lifetime, leading to efficient labeling of proximal molecules and reduced diffusion to non-target sites.[1][11]

-

Long Wavelength Activation: Activation at 350-380 nm minimizes damage to biological macromolecules, which can be a concern with shorter wavelength UV light.[4][5]

-

Chemical Stability: Diazirines are generally stable in the dark over a range of pH values and are compatible with many synthetic transformations.[4][10]

Disadvantages:

-

Diazo Isomer Formation: The formation of a reactive diazo intermediate can lead to non-specific labeling in the dark.[7][9][12]

-

Synthetic Complexity: The synthesis of diazirine-containing probes can be more challenging compared to aryl azides.[10]

-

Reactivity with Water: The highly reactive carbene can be quenched by water, which can reduce labeling efficiency in aqueous environments.[1]

Aryl Azides: The Classic Photoreactive Group

Aryl azides are one of the first and most widely used classes of photoreactive groups in PAL.[1][13] They are relatively easy to synthesize and incorporate into a wide variety of small molecules.[1]

Mechanism of Photoactivation: The Nitrene Intermediate

Upon photolysis with UV light, typically at shorter wavelengths (<300 nm), aryl azides release N₂ to form a highly reactive nitrene intermediate.[6][14] The singlet nitrene is the initially formed species and is highly reactive. However, it can undergo intersystem crossing to a more stable triplet state or rearrange to form other reactive species, such as benzazirines and dehydroazepines (ketenimines).[1][6] These rearranged products are susceptible to nucleophilic attack, particularly by lysine and cysteine residues.[6] The longer lifetime of the nitrene and its rearrangement products can lead to a larger labeling radius compared to carbenes.[6]

To improve the properties of aryl azides, derivatives such as tetrafluorophenyl azides have been developed. The fluorine atoms help to suppress the rearrangement of the nitrene to the ketenimine, favoring direct insertion reactions.[1]

Caption: Photoactivation of aryl azides leading to nitrene formation and subsequent reactions.

Advantages and Disadvantages of Aryl Azides

Advantages:

-

Ease of Synthesis: Aryl azides are generally straightforward to synthesize and incorporate into probe molecules.[1]

-

Small Size: The azide group is small and often has a minimal impact on the binding affinity of the parent ligand.[9]

Disadvantages:

-

Short Wavelength Activation: The requirement for short-wavelength UV light (<300 nm) can cause damage to proteins and other biomolecules.[1][6]

-

Undesired Rearrangements: The nitrene intermediate can rearrange to less reactive species, which can lower the overall labeling efficiency and lead to a preference for nucleophilic residues.[1][6]

-

Longer-Lived Intermediates: The longer lifetime of the reactive species can increase the radius of labeling, potentially leading to the labeling of non-proximal proteins.[6]

-

Reduction by Thiols: Aryl azides can be reduced to amines by thiols, such as dithiothreitol (DTT), which can be a concern in certain experimental conditions.[1][9]

Comparative Analysis: Choosing the Right Photoreactive Group

The choice between an aliphatic diazirine and an aryl azide for a photoaffinity labeling experiment depends on the specific biological question, the nature of the target protein, and the experimental system.

| Feature | Aliphatic Diazirine | Aryl Azide |

| Photoreactive Intermediate | Carbene | Nitrene |

| Activation Wavelength | 350-380 nm[4][5] | <300 nm[6][14] |

| Reactivity | Highly reactive, broad specificity (C-H, O-H, N-H insertion)[4][6] | Less reactive than carbenes, can rearrange to species that react with nucleophiles[1][6] |

| Lifetime of Intermediate | Very short (nanoseconds)[1][8] | Longer, allowing for diffusion[6] |

| Potential for Non-specific Labeling | Can form diazo isomer that reacts in the dark[7][9] | Longer-lived intermediates can increase labeling radius[6] |

| Stability | Generally stable, but can be sensitive to strong acids[4] | Can be reduced by thiols[1][9] |

| Synthetic Accessibility | Can be more complex to synthesize[10] | Generally easier to synthesize[1] |

| Potential for Biomolecule Damage | Lower due to longer activation wavelength[4][5] | Higher due to shorter activation wavelength[1][6] |

Experimental Workflow and Protocol

A typical photoaffinity labeling experiment follows a well-defined workflow, from probe incubation to target identification.

Caption: A generalized workflow for a photoaffinity labeling experiment.

Step-by-Step Protocol for Photoaffinity Labeling in Live Cells

This protocol provides a general framework. Optimization of probe concentration, incubation time, and irradiation conditions is crucial for each specific system.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the photoaffinity probe at the desired concentration (typically in the low micromolar to nanomolar range). Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a time sufficient for the probe to engage its target (e.g., 1-4 hours).

-

-

UV Irradiation:

-

Cell Lysis:

-

After irradiation, wash the cells again with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Click Chemistry (if applicable):

-

If the photoaffinity probe contains an alkyne or azide handle, perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide or biotin-alkyne).

-

Add the click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA) to the cell lysate and incubate at room temperature.[15]

-

-

Affinity Enrichment:

-

Add streptavidin-conjugated beads to the lysate and incubate with gentle rotation to capture the biotinylated protein-probe adducts.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Proteomic Analysis:

-

Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins (e.g., by in-gel fluorescence if a fluorescent tag was used, or by western blotting with an anti-biotin antibody).

-

For protein identification, excise the protein band(s) of interest, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry.

-

Conclusion and Future Perspectives

Both aliphatic diazirines and aryl azides are powerful tools for photoaffinity labeling, each with a distinct set of properties that make them suitable for different applications. The trend in the field is moving towards the use of diazirines, largely due to their activation at biologically benign wavelengths and the highly reactive nature of the resulting carbene.[1] However, the simplicity of aryl azide synthesis ensures their continued relevance.

The development of novel photoreactive groups with improved properties, such as greater stability, higher labeling efficiency, and activation by visible light, is an active area of research.[14] As our understanding of the subtleties of these photoreactive chemistries grows, so too will our ability to design more precise and effective photoaffinity probes to unravel the complexities of the cellular interactome.

References

-

Smith, A. B., & Jones, C. D. (2022). Photoaffinity labeling in target- and binding-site identification. Journal of Biological Chemistry, 297(3), 101634. [Link]

-

Tomohiro, T., & Hatanaka, Y. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand interaction. Heterocycles, 89(12), 2697-2727. [Link]

-

Li, Z., et al. (2020). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 864-878. [Link]

-

Parker, C. G. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard DASH. [Link]

-

Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7792-7809. [Link]

-

Hassan, M. M., & Basak, A. (2017). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Molecules, 22(12), 2125. [Link]

-

Wang, Y., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. [Link]

-

Kym, P. R., Carlson, K. E., & Katzenellenbogen, J. A. (1995). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor. Bioconjugate Chemistry, 6(1), 115-122. [Link]

-

Inoue Research Group. (2021). Photoaffinity Labeling Preferences of Diazirines. [Link]

-

Li, A., et al. (2017). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 22(8), 1369. [Link]

-

Burton, A. J., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. eScholarship. [Link]

-

Voskresenska, V., et al. (2009). Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs. Journal of the American Chemical Society, 131(36), 13175–13185. [Link]

-

Hill, Z. E., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega, 4(4), 6463-6473. [Link]

-

Wang, H., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(12), 1545-1558. [Link]

-

Howard, R. T., et al. (2025). Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega. [Link]

-

O'Reilly, F. J., & Rappsilber, J. (2018). Photo-crosslinkers boost structural information from crosslinking mass spectrometry. Essays in Biochemistry, 62(1), 15-24. [Link]

-

ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... [Link]

-

Jacobson, K. A., & Gao, Z. G. (2016). Photoaffinity Labeling and in-Gel Fluorescence. Bio-protocol, 6(12), e1834. [Link]

-

Gritsan, N. P., et al. (1999). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Journal of the American Chemical Society, 121(43), 10303-10304. [Link]

-

ResearchGate. (n.d.). The standard experimental protocol for the photoaffinity method. [Link]

-

Mori, T., et al. (2023). Exploring a chemical scaffold for rapid and selective photoaffinity labelling of non-ribosomal peptide synthetases in living bacterial cells. Journal of the Royal Society Interface, 20(198), 20220698. [Link]

-

Park, J., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 10(12), 2821-2827. [Link]

-

AxisPharm. (n.d.). Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker. [Link]

-

Creative Biolabs. (n.d.). Chemical Reactivity of Crosslinkers. [Link]

Sources

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 15. bio-protocol.org [bio-protocol.org]

Whitepaper: Kinetic Stability and Activation Dynamics of 3-(3H-Diazirin-3-yl)propanoic Acid

Abstract

In the field of chemoproteomics and drug discovery, the identification of small-molecule protein targets relies heavily on photoaffinity labeling (PAL). Among the available photoreactive crosslinkers, 3-(3H-diazirin-3-yl)propanoic acid —an aliphatic diazirine—has emerged as a premier choice. As a Senior Application Scientist, I frequently observe that the success of PAL hinges on understanding the kinetic paradox of this molecule: it exhibits remarkable chemical stability under ambient light, yet it rapidly decomposes into a highly reactive carbene upon targeted ultraviolet (UV) irradiation. This technical guide explores the causality behind its stability, the mechanics of its photoactivation, and provides a self-validating protocol for its application in target identification.

The Kinetic Paradox: Ambient Stability vs. Photochemical Activation

The selection of a photoaffinity tag is a delicate balance between reactivity and stability. Historically, aryl azides and benzophenones were utilized, but they suffer from significant drawbacks: aryl azides generate long-lived, non-specific nitrenes, while benzophenones require prolonged UV exposure that can damage biological samples.

3-(3H-diazirin-3-yl)propanoic acid solves these issues through its unique electronic structure. The three-membered diazirine ring is nearly isosteric to a methyl group, minimizing steric interference with the ligand's binding affinity. More importantly, the activation energy for its thermal decomposition is exceptionally high. The

Quantitative Half-Life and Stability Profile

To optimize experimental design, researchers must understand the half-life (

| Condition | Half-Life ( | Kinetic & Mechanistic Rationale |

| Ambient Light (Solid/Solution) | > 60 Days | High kinetic barrier to thermal decomposition; lack of sufficient high-energy UV photons to overcome ring strain . |

| UV Irradiation (355–365 nm) | 1 – 15 Minutes | Direct excitation of the N=N double bond ( |

| Singlet Carbene (Post-UV) | ~ 10–100 Nanoseconds | Highly reactive, electron-deficient singlet state rapidly inserts into adjacent C-H, N-H, or O-H bonds . |

Mechanistic Pathways of Carbene Generation

Upon irradiation at ~365 nm, 3-(3H-diazirin-3-yl)propanoic acid undergoes rapid photolysis. The primary pathway yields a singlet carbene, an electron-deficient species that inserts into the nearest covalent bond (typically within the protein binding pocket) in nanoseconds. This ultra-short half-life is the exact reason why diazirines provide superior spatial resolution compared to other crosslinkers: the carbene reacts before it can diffuse away from the binding site.

A secondary pathway involves the isomerization of the diazirine into a linear diazo compound. While this diazo intermediate can also decay into a carbene under continued UV exposure, it is less reactive and can sometimes lead to background labeling of acidic residues.

Photochemical activation of aliphatic diazirines detailing carbene generation.

Self-Validating Protocol for Photoaffinity Labeling

To ensure scientific integrity, a PAL experiment cannot merely be a sequence of steps; it must be a self-validating system. The following protocol utilizes 3-(3H-diazirin-3-yl)propanoic acid to synthesize a probe and capture a target, incorporating mandatory controls to prove that the resulting cross-link is specific and causality-driven.

Self-validating experimental workflow for photoaffinity labeling using diazirine probes.

Step-by-Step Methodology

Step 1: Probe Synthesis (Amide Coupling)

-

Action: Couple the carboxylic acid moiety of 3-(3H-diazirin-3-yl)propanoic acid to a primary amine on your target ligand using HATU or EDC/NHS chemistry.

-

Causality: The propanoic acid linker provides a flexible, biologically inert spacer. Because the diazirine is stable under ambient light, this synthesis can be performed on a standard benchtop without degradation .

Step 2: Target Incubation & Equilibration

-

Action: Incubate the synthesized probe (typically 1–10 µM) with the cell lysate or purified protein for 30 minutes at 4°C.

-

Self-Validation (Critical): You must run a parallel competitive control sample containing the probe plus a 50-fold molar excess of the unmodified parent ligand. If the cross-linking is truly driven by specific binding pocket affinity (and not random collision), the excess parent ligand will outcompete the probe, resulting in a loss of signal in the control sample.

Step 3: UV Irradiation (Photoactivation)

-

Action: Transfer the samples to a shallow 96-well plate on an ice bath. Irradiate using a 365 nm UV lamp for 10 minutes.

-

Causality: The 365 nm wavelength perfectly overlaps with the diazirine's absorption maximum while avoiding the oxidative protein damage that occurs at wavelengths below 300 nm. The ice bath (0°C) is mandatory to prevent thermal degradation of the protein and to stabilize transient non-covalent interactions during the nanosecond carbene insertion window.

Step 4: Bioorthogonal Conjugation (Click Chemistry)

-

Action: Perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter tag to the alkyne handle of your cross-linked probe.

-

Causality: This bioorthogonal step ensures that only proteins covalently modified by the diazirine probe receive the biotin tag, leaving the rest of the proteome invisible to downstream enrichment.

Step 5: Enrichment and LC-MS/MS Analysis

-

Action: Pull down the biotinylated proteins using streptavidin-coated magnetic beads, wash stringently with SDS to remove non-covalently bound proteins, perform on-bead tryptic digest, and analyze via LC-MS/MS.

Conclusion

The utility of 3-(3H-diazirin-3-yl)propanoic acid lies fundamentally in its kinetic profile. By offering a half-life of months under ambient light and nanoseconds under 365 nm UV irradiation, it grants researchers the operational flexibility of a stable reagent combined with the spatial precision of an ultra-reactive carbene. When deployed within a self-validating workflow featuring rigorous competitive controls, it remains one of the most authoritative tools for mapping small molecule-protein interactions.

References

-

Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology.[Link]

-

Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society.[Link]

-

Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews.[Link]

Methodological & Application

Application Note: Protocol for NHS-Ester Activation of 3-(3H-diazirin-3-yl)propanoic acid

Abstract & Introduction

This guide details the protocol for converting 3-(3H-diazirin-3-yl)propanoic acid (CAS 2375339-62-9) into its N-hydroxysuccinimide (NHS) ester. This compound belongs to a class of "minimalist" photo-crosslinkers. Unlike the bulky trifluoromethyl-phenyl diazirines, the aliphatic 3-H-diazirine moiety offers a steric footprint similar to a methyl group, minimizing structural perturbation when incorporated into biomolecules.

However, the 3-H-diazirine motif is significantly less stable than its 3-methyl or 3-trifluoromethyl counterparts. It is sensitive to heat, light, and acidic conditions.[1] Consequently, standard peptide coupling protocols must be modified to prevent spontaneous nitrogen extrusion or ring decomposition. This protocol prioritizes mild, neutral conditions and emphasizes an in-situ activation strategy to maximize yield and safety.

Safety & Handling (Critical)

WARNING: Diazirine compounds are potentially explosive and light-sensitive.

-

Light Sensitivity: All steps must be performed under amber light or in vessels wrapped in aluminum foil. Exposure to UV or intense white light will trigger nitrogen extrusion and carbene formation, ruining the reagent.

-

Thermal Instability: 3-H-diazirines are less thermally stable than alkyl-substituted diazirines. Do not heat above 30°C. Store the precursor at -20°C.

-

Explosion Hazard: While small aliphatic diazirines are generally stable in solution, never distill the neat compound. Avoid concentrating the reaction mixture to complete dryness if possible; keep it as a concentrated oil or solution.

-

Chemical Compatibility: Avoid strong acids (pH < 3) and strong oxidizers.

Reaction Mechanism

The activation utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an unstable O-acylisourea intermediate, which is immediately displaced by N-hydroxysuccinimide (NHS) to form the semi-stable amine-reactive NHS ester.

Figure 1: Chemical pathway for the activation of the carboxylic acid to the NHS ester.

Materials & Reagents

| Reagent | Purity/Grade | Role | Notes |

| 3-(3H-diazirin-3-yl)propanoic acid | >95% | Substrate | Store at -20°C. Dark. |

| EDC·HCl | High Purity | Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. Hygroscopic. |

| N-Hydroxysuccinimide (NHS) | >98% | Nucleophile | Dry before use if clumped. |

| DMF (Anhydrous) | 99.8% | Solvent | Must be amine-free and dry (water < 50 ppm). |

| DCM (Dichloromethane) | Anhydrous | Alt. Solvent | Use for isolation protocols; easier to evaporate. |

| Argon/Nitrogen | Gas | Inert Atmosphere | Essential to prevent moisture ingress. |

Experimental Protocol

Method A: In-Situ Activation (Recommended)

Best for immediate conjugation to proteins or amines. Avoids isolation losses.

Step 1: Preparation

-

Equilibrate all reagents to room temperature (RT) before opening to prevent water condensation.

-

Work in a fume hood with lights dimmed or using red safety lights.

-

Prepare a 100 mM stock solution of the diazirine acid in anhydrous DMF.

Step 2: Activation Reaction

-

In a dry microcentrifuge tube or glass vial, combine:

-

100 µL Diazirine Acid Stock (10 µmol)

-

12 µL NHS Stock (1.0 M in DMF) -> 1.2 equivalents

-

12 µL EDC·HCl Stock (1.0 M in DMF) -> 1.2 equivalents

-

-

Optional: Add 1 equivalent of Triethylamine (TEA) if the acid is sensitive to the acidity of EDC·HCl, though standard EDC coupling usually proceeds well without it in DMF.

-

Purge the headspace with Argon/Nitrogen and cap tightly.

-

Incubate at Room Temperature (20-25°C) for 2–4 hours in the dark (wrap in foil). Continuous gentle agitation (rocker) is preferred over vortexing.

Step 3: Verification (TLC/LC-MS)

-

TLC: Silica plate, 5% Methanol in DCM. The NHS ester will run higher (less polar) than the free acid.

-

Note: The ester is hydrolytically unstable. Proceed to conjugation immediately.

Step 4: Conjugation

-

Add the activated mixture directly to your protein/amine solution.

-

Ratio: Ensure the organic solvent (DMF) does not exceed 10% of the final volume to prevent protein denaturation.

Method B: Synthesis & Isolation (For Storage)

Use this method if you need to store the activated linker. Yields may be lower due to hydrolysis during workup.

Step 1: Reaction Setup

-

Dissolve 3-(3H-diazirin-3-yl)propanoic acid (50 mg, ~0.44 mmol) in dry DCM (2 mL).

-

Add NHS (55 mg, 0.48 mmol, 1.1 eq).

-

Cool the mixture to 0°C on an ice bath.

-

Add EDC·HCl (92 mg, 0.48 mmol, 1.1 eq) and Triethylamine (67 µL, 0.48 mmol).

-

Stir at 0°C for 30 mins, then warm to RT and stir for 4 hours in the dark.

Step 2: Workup (Rapid)

-

Dilute with cold DCM (10 mL).

-

Wash rapidly with cold 0.1 M HCl (5 mL) to remove unreacted EDC and urea byproducts. (Acid wash must be fast to avoid diazirine degradation).

-

Wash with cold Brine (5 mL).

-

Dry organic layer over anhydrous MgSO₄ for 5 mins.

-

Filter and concentrate under reduced pressure (Rotavap) at <25°C . Do not heat.

Step 3: Storage

-

Redissolve the resulting oil/solid in a minimal amount of dry DMSO or DMF for aliquoting, or store as a neat solid if stable.

-

Store at -20°C or -80°C under desiccant. Stable for ~1 month.

Workflow Diagram

Figure 2: Decision tree for In-Situ vs. Isolation protocols.

Quality Control & Troubleshooting

Expected Analytical Data

-

1H NMR (CDCl3):

-

Look for the disappearance of the broad carboxylic acid proton (~10-12 ppm).

-

Succinimide Peak: A strong singlet at ~2.80–2.85 ppm (4H) confirms the NHS ester formation.

-

Diazirine Ring: In 3-H diazirines, the proton on the diazirine ring is distinct. Ensure it remains integrated correctly relative to the chain protons to confirm the ring is intact.

-

-

IR Spectroscopy:

-

Appearance of characteristic NHS ester carbonyl doublets at 1735 cm⁻¹ and 1780 cm⁻¹ .

-

Diazirine N=N stretch is weak/invisible but sometimes seen ~1600 cm⁻¹.

-

Troubleshooting Table

| Issue | Possible Cause | Solution |

| Low Yield | Hydrolysis of NHS ester | Ensure solvents are strictly anhydrous. Use fresh EDC. |

| Precipitate in Reaction | Urea byproduct formation | This is normal (isourea urea). Filter off if isolating, or ignore if using in-situ (dilution usually solubilizes). |

| Loss of Photo-reactivity | Diazirine degradation | Avoid light exposure. Check NMR for loss of ring signals. Ensure temp < 30°C. |

| No Conjugation | pH mismatch | Conjugation requires pH 7.0–8.5. NHS esters hydrolyze rapidly at pH > 9. |

References

-

Thermo Fisher Scientific. EDC and NHS Crosslinking Protocols. Thermo Fisher Scientific Technical Bulletins. Link

-

National Institutes of Health (NIH) / PubChem. 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoic acid Compound Summary. (Analogous structure data). Link

-

ChemScene. 3-(3H-Diazirin-3-yl)propanoic acid Product Information.Link

- Dubinsky, L., et al.Diazirine-Based Photoaffinity Labeling.Bioconjugate Chemistry, 2012. (General reference for diazirine stability and handling).

-

BenchChem. Application Notes for EDC/NHS Coupling.Link

Sources

how to conjugate 3-(3H-diazirin-3-yl)propanoic acid to primary amines

Application Note: Conjugation of 3-(3H-diazirin-3-yl)propanoic Acid to Primary Amines

Introduction & Strategic Overview

3-(3H-diazirin-3-yl)propanoic acid (and its stable analogs like 3-(3-methyl-3H-diazirin-3-yl)propanoic acid) is a minimal "photo-handle" used to convert standard amine-containing ligands, peptides, or proteins into photoaffinity probes.

The core utility lies in its bifunctionality:

-

Carboxylic Acid (COOH): Allows for site-specific attachment to primary amines (

) via stable amide bonds. -

Diazirine Ring: A photostable precursor that, upon UV irradiation (~350–365 nm), generates a highly reactive carbene intermediate capable of inserting into nearby C-H, N-H, or O-H bonds, thus covalently "freezing" transient biological interactions.

Critical Scientific Insight: Unlike phenyl azides or benzophenones, aliphatic diazirines are small (minimizing steric perturbation) and activate at longer wavelengths (350 nm vs 254 nm), reducing UV damage to biological samples. However, the conjugation chemistry must be performed in the dark or under yellow light to prevent premature photolysis of the diazirine ring.

Chemical Strategy & Mechanism

The conjugation follows a nucleophilic acyl substitution mechanism. Since the carboxylic acid is not spontaneously reactive toward amines, it must be activated.

-

Pathway A (Biologics/Proteins): Water-soluble carbodiimide activation (EDC/Sulfo-NHS). This creates a semi-stable amine-reactive ester that functions in aqueous buffers.

-

Pathway B (Small Molecules/Peptides): Uronium salt activation (HATU/DIPEA) in organic solvents (DMF/DMSO). This is preferred for high-yield synthesis of small molecule probes.

Visualizing the Reaction Logic

Figure 1: General reaction scheme for conjugating diazirine-propanoic acid to amines.

Protocol 1: Protein Conjugation (Aqueous/Organic Hybrid)

Target Audience: Researchers labeling antibodies, enzymes, or BSA. Chemistry: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + Sulfo-NHS.

Reagents & Buffers

| Component | Specification | Purpose |

| Diazirine Acid | 100 mM in dry DMSO | The photo-linker. |

| EDC | 10 mg/mL in dry DMSO | Carboxyl activator. |

| Sulfo-NHS | 10 mg/mL in dry DMSO | Stabilizes the active ester. |

| Reaction Buffer | PBS, pH 7.2 - 7.5 | CRITICAL: Must be amine-free (No Tris, Glycine). |

| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | Terminates reaction by consuming excess ester. |

Step-by-Step Procedure

-

Preparation (Dark Room):

-

Perform all steps under yellow light or reduced light. Wrap tubes in aluminum foil.

-

Ensure the protein is in an amine-free buffer (e.g., PBS). If it is in Tris, dialyze against PBS first.

-

-

Activation (In Situ):

-

To the diazirine acid solution (in DMSO), add EDC (1.2 equivalents) and Sulfo-NHS (1.2 equivalents).

-

Incubate at Room Temperature (RT) for 15–30 minutes.

-

Note: This generates the NHS-ester in situ. While commercial NHS-diazirines exist, this method allows use of the stable acid precursor.

-

-

Conjugation:

-

Add the activated diazirine mix to the protein solution.

-

Stoichiometry: Use a 10–20 fold molar excess of diazirine over protein to ensure labeling, as hydrolysis competes with acylation.

-

Solvent: Keep the final DMSO concentration < 10% to prevent protein denaturation.

-

Incubate for 2 hours at RT or Overnight at 4°C with gentle agitation.

-

-

Quenching:

-

Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate for 15 minutes.

-

-

Purification:

-

Remove excess small molecules using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis.

-

Validation: Measure A280 (protein) and A350 (diazirine). The diazirine has a weak absorbance at ~350 nm (

).

-

Protocol 2: Small Molecule/Peptide Synthesis (Organic)

Target Audience: Medicinal chemists synthesizing photo-probes. Chemistry: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / DIPEA.

Step-by-Step Procedure

-

Dissolution:

-

Dissolve 3-(3H-diazirin-3-yl)propanoic acid (1.0 equiv) in anhydrous DMF.

-

Add DIPEA (3.0 equiv).

-

-

Activation:

-

Add HATU (1.1 equiv).[1] Stir for 5 minutes. The solution may turn slightly yellow.

-

-

Coupling:

-

Add the amine-containing ligand (1.0–1.2 equiv).[2]

-

Stir at RT for 1–2 hours under nitrogen atmosphere (protect from light).

-

-

Monitoring:

-

Check reaction progress by LC-MS. Look for the mass shift corresponding to the amide formation (

Da for the propanoic fragment, approx). -

Caution: Do not use UV detection at 254 nm exclusively; check 214 nm or MS, as the diazirine is transparent at 254 nm but sensitive to it.

-

-

Work-up:

-

Dilute with Ethyl Acetate, wash with 1N HCl (to remove DIPEA/unreacted amine), sat. NaHCO3, and Brine.

-

Dry over MgSO4 and concentrate.

-

Photo-Crosslinking Workflow (The "Why")

Once synthesized, the conjugate is used to map binding sites.[3]

Figure 2: Workflow for using the synthesized probe in Photoaffinity Labeling experiments.

References

-

Dubinsky, L., et al. (2012). "Examination of the stability of diazirine-based photoaffinity probes." Bioorganic & Medicinal Chemistry Letters. (Discusses thermal and chemical stability of aliphatic diazirines). Link

-

Thermo Fisher Scientific. "Photoreactive Crosslinker Chemistry." (Authoritative guide on diazirine activation wavelengths and handling). Link

-

Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd Edition). Academic Press. (The standard reference for EDC/NHS and HATU coupling protocols). Link

-

BOC Sciences. "Antibody Conjugation Protocols." (General protocols for amine-reactive probe conjugation).

Sources

- 1. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling | MDPI [mdpi.com]

- 2. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. watanabechem.co.jp [watanabechem.co.jp]

Application Notes & Protocols: A Guide to the Synthesis and Application of Photo-Leucine Analogs Using 3-(3H-Diazirin-3-yl)propanoic Acid for Advanced Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The study of protein-protein interactions (PPIs) is fundamental to unraveling complex cellular processes and is a cornerstone of modern drug discovery.[1][2] Photo-affinity labeling (PAL) has emerged as a powerful technique to capture both stable and transient PPIs in their native cellular environment.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis and application of photo-leucine analogs, a class of photoreactive amino acids that are pivotal for in vivo crosslinking studies.[4][5] We will focus on the synthesis of these analogs utilizing 3-(3H-diazirin-3-yl)propanoic acid derivatives, detailing an improved synthetic route for Boc-(S)-photo-leucine. Furthermore, this document will provide step-by-step protocols for the incorporation of photo-leucine into proteins within living cells and subsequent photo-crosslinking to identify interacting partners.

The Rationale for Photo-Leucine in PPI Studies: A Paradigm Shift from Traditional Methods

Traditional methods for studying PPIs, such as co-immunoprecipitation and yeast two-hybrid assays, are invaluable but often fail to capture weak or transient interactions that are crucial in dynamic cellular signaling. Chemical crosslinking, while effective, can sometimes be hampered by the use of bulky reagents that may disrupt the very interactions they are meant to study.[6]

Photo-leucine, a synthetic analog of the natural amino acid L-leucine, offers a more elegant solution.[1][2][6] Its structural similarity allows it to be incorporated into proteins by the cell's own translational machinery, effectively "booby-trapping" the protein of interest.[1][2][7] Upon activation with UV light, a highly reactive carbene intermediate is generated from the diazirine ring, which then forms a covalent bond with interacting molecules in its immediate vicinity.[6][8][9] This "zero-length" crosslinking provides a high-resolution snapshot of protein interactions in their native context.[8]

Key Advantages of Photo-Leucine:

-

In Vivo Application: Can be used in living cells to study interactions in their natural environment.[1][2][4]

-

High Specificity: The short-lived reactive carbene ensures that crosslinking is restricted to immediate interaction partners.[6]

-

Minimal Perturbation: The small size of the diazirine moiety minimizes structural disruption of the protein and its interactions.[9][10]

-

Capture of Transient Interactions: The ability to trigger crosslinking at a specific time point allows for the capture of fleeting interactions.[5]

The Heart of the Matter: The Diazirine Moiety

The unique photoreactive properties of photo-leucine are conferred by the 3H-diazirine ring, a three-membered ring containing one carbon and two nitrogen atoms.[6][11]

Figure 1: Photoactivation of the diazirine ring.

Upon irradiation with UV light (typically around 345-365 nm), the diazirine ring is excited and expels molecular nitrogen, a thermodynamically favorable process, to generate a highly reactive and short-lived carbene intermediate.[6][9][12] This carbene can then readily insert into C-H, N-H, or O-H bonds of a nearby molecule, forming a stable covalent bond.[12] It is this rapid and non-specific reactivity of the carbene that makes diazirine-containing probes so effective at capturing interaction partners.[9]

Synthesis of Photo-Leucine Analogs: A Modernized Approach

The original synthesis of photo-leucine was a multi-step process with low overall yield.[13] However, an improved and more efficient route has been developed, making this powerful tool more accessible to the research community.[13][14][15] This improved synthesis of Boc-(S)-photo-leucine is a significant advancement.[13]

Improved Synthesis of Boc-(S)-Photo-Leucine

This protocol is based on the improved synthesis reported by Mahmoud et al. (2007).[13][14][15]

Figure 2: Improved synthetic workflow for Boc-(S)-photo-leucine.

Materials:

-

Commercially available Boc-protected allylglycine

-

Ozone generator

-

Dimethyl sulfide (DMS)

-

Ammonia (gas or solution)

-

Hydroxylamine-O-sulfonic acid

-

Iodine or Silver(I) oxide

-

Triethylamine

-

Appropriate solvents (e.g., Dichloromethane, Methanol)

Protocol:

-

Ozonolysis: Dissolve the Boc-protected allylglycine in a suitable solvent (e.g., a mixture of dichloromethane and methanol) and cool to -78 °C. Bubble ozone through the solution until a blue color persists, indicating an excess of ozone. Purge the solution with nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide to the reaction mixture and allow it to warm to room temperature overnight. This will reduce the ozonide to the corresponding aldehyde.

-

Diaziridine Formation: To the crude aldehyde, add a solution of ammonia followed by hydroxylamine-O-sulfonic acid. This reaction forms the diaziridine intermediate.

-

Oxidation to Diazirine: The diaziridine is then oxidized to the final diazirine product using an oxidizing agent such as iodine in the presence of triethylamine or silver(I) oxide.

-

Purification: The final product, Boc-(S)-photo-leucine, can be purified by column chromatography.

This improved route provides Boc-(S)-photo-leucine in a much higher yield and with fewer steps compared to the original synthesis.[13]

Application Protocol: In Vivo Photo-Crosslinking

Once synthesized, or obtained commercially, photo-leucine can be used to identify protein-protein interactions in living cells. The following is a general protocol that can be adapted for specific cell lines and proteins of interest.

Materials and Reagents

-

Cell line of interest

-

Complete cell culture medium

-

L-Photo-Leucine[8]

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)[8]

-

Protease inhibitors[8]

-

SDS-PAGE and Western blotting reagents

Experimental Workflow

Sources

- 1. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Photo-Leucine - FAQs [thermofisher.com]

- 6. L-Photo-leucine - Wikipedia [en.wikipedia.org]

- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 12. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photo-leucine incorporation reveals the target of a cyclodepsipeptide inhibitor of cotranslational translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

Application Note: High-Fidelity Solid-Phase Peptide Synthesis Incorporating Diazirine Propanoic Acid

Abstract & Introduction

Photoaffinity labeling (PAL) is a cornerstone technique for mapping transient protein-protein interactions (PPIs) and identifying small molecule binding sites. Among photoreactive moieties, 3-(3-methyldiazirin-3-yl)propanoic acid (and its derivatives) has emerged as a superior alternative to benzophenones and aryl azides. Upon UV irradiation (~365 nm), the diazirine ring eliminates nitrogen (

This guide provides a rigorous protocol for incorporating diazirine propanoic acid into peptides via Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this moiety requires strict environmental controls and specific cleavage cocktails to prevent premature degradation or reduction of the diazirine ring.

Key Advantages of Diazirine Propanoic Acid

-

Small Footprint: Minimizes steric perturbation of the native peptide structure compared to bulky benzophenones.

-

Bio-orthogonal Activation: Activated at 365 nm, avoiding protein-damaging short-wave UV (<300 nm).

-

Rapid Kinetics: Short carbene half-life (nanoseconds) reduces non-specific labeling.

Critical Strategic Considerations (The "Why" Behind the Protocol)

Before initiating synthesis, three critical factors must be addressed to ensure the integrity of the diazirine ring.

A. Photostability & Handling

The diazirine ring is designed to explode upon photon absorption. Ambient laboratory light (fluorescent tubes) emits sufficient UV to degrade the reagent over hours.

-

Directive: All handling of the diazirine reagent and the resin-bound product must occur in amber glassware or vessels wrapped in aluminum foil. Dim the lab lights or use red-light conditions during the specific coupling step.

B. Chemical Stability (The Thiol Problem)

While diazirines are generally stable to Trifluoroacetic Acid (TFA), they are susceptible to reduction by thiols (e.g., ethanedithiol - EDT) often used as scavengers in cleavage cocktails. High concentrations of thiols can reduce the diazirine to a diaziridine or amine, rendering it photo-inactive.

-

Directive: Avoid "Reagent K" (which contains EDT). Use Triisopropylsilane (TIS) as the primary carbocation scavenger. If methionine is present and oxidation is a concern, keep reaction times strictly under 2 hours.

C. Coupling Chemistry

3-(3-methyldiazirin-3-yl)propanoic acid lacks an

-

Directive: Treat it as a standard carboxylic acid coupling. HATU/DIEA is recommended for rapid kinetics (limiting exposure time), though DIC/Oxyma is a valid alternative.

Mechanism of Action

The following diagram illustrates the photochemical pathway from the stable diazirine precursor to the covalent crosslink.

Caption: Photochemical activation pathway of diazirine. UV light triggers nitrogen loss, creating a carbene that covalently bonds to proximal targets.[1]

Experimental Protocols

Materials Required[2][3][4][5][6][7][8][9][10][11]

-

Reagent: 3-(3-methyldiazirin-3-yl)propanoic acid (Store at -20°C, protect from light).

-

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

-

Resin: Rink Amide or Wang resin (depending on C-terminal requirement).

-

Cleavage Scavengers: Triisopropylsilane (TIS), Water, Phenol (Optional).[2] Do not use EDT.

Protocol 1: Coupling the Diazirine Moiety

Assumption: The peptide chain (e.g., 10-20 residues) has been synthesized on-resin using standard Fmoc SPPS, and the final N-terminal Fmoc group has been removed.

-

Preparation (Dark Room): Wrap the SPPS reaction vessel in aluminum foil. dissolve 3 equivalents (eq) of diazirine propanoic acid and 2.9 eq of HATU in minimal DMF.

-

Activation: Add 6 eq of DIEA to the solution. The mixture may turn slightly yellow.

-

Coupling: Immediately add the activated solution to the resin-bound peptide.

-

Incubation: Agitate at room temperature for 60 minutes .

-

Note: Do not heat. Thermal instability is a risk above 40°C.

-

-

Washing: Drain the vessel and wash the resin rapidly with DMF (

min) followed by DCM ( -

Kaiser Test: Perform a Kaiser test (ninhydrin) on a small aliquot of resin beads.

-

Result: Colorless/Yellow beads indicate successful coupling (no free amines). Blue beads indicate incomplete coupling (repeat step 1-4).

-

Protocol 2: Cleavage & Purification

Critical Step: This cocktail is optimized to preserve the diazirine ring.

-

Cocktail Preparation: Prepare "Reagent B-Modified" (freshly made):

-

TFA: 95%

-

Triisopropylsilane (TIS): 2.5%

-

Water: 2.5%[3]

-

Note: If the peptide contains Trp/Tyr, add 2.5% Phenol and adjust TFA to 92.5%.

-

-

Cleavage: Add cocktail to the resin (10 mL per gram of resin).

-

Incubation: Agitate for 2 hours at room temperature. Protect from light.

-

Precipitation: Filter the resin and drop the filtrate into ice-cold Diethyl Ether (

volume). Centrifuge to pellet the peptide. -

Purification (HPLC):

-

Use a standard Water/Acetonitrile gradient with 0.1% TFA.

-

Important: Monitor at 214 nm (peptide bond) and 350 nm (diazirine absorption). The diazirine ring has a weak absorption band around 350 nm, which helps confirm its presence.

-

Quality Control & Validation

Validating the presence of the intact diazirine is difficult because the

| Analysis Method | Observation | Interpretation |

| HPLC | Peak at 214 nm & 350 nm | Co-elution confirms the chromophore is attached to the peptide. |

| ESI-MS (Soft) | The intact mass of the peptide. | |

| ESI-MS (Source Fragmentation) | $[M+H - 28]^+ $ | Loss of |

Self-Validating Check:

To confirm the M-28 peak is an artifact of the MS and not degraded sample, inject the sample at a lower source temperature/voltage. The ratio of

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and isolation of diazirine-labeled peptides.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Coupling Yield | Steric hindrance or acid degradation. | Re-couple using fresh reagents.[3] Ensure the diazirine acid has not been exposed to light during storage. |

| Mass Spec shows only M-28 | 1. Sample degraded by light.2. Reduced by thiols in cleavage.3. MS source too harsh. | 1. Use amber vials.2. Ensure no EDT was used.3. Lower ionization energy/temp. |

| Multiple HPLC Peaks | Methionine oxidation or tryptophan alkylation. | If Met is present, ensure cleavage time is <2h. Add Phenol to cocktail if Trp is present. |

References

-

Suchanek, M., et al. (2005). "Photo-Leucine and Photo-Methionine allow identification of protein–protein interactions in living cells." Nature Methods, 2(4), 261-267. [Link]

-

Lennarty, A., et al. (2014). "Collision-Induced Dissociation of Diazirine-Labeled Peptide Ions. Evidence for Brønsted-Acid Assisted Elimination of Nitrogen."[4][5] Journal of the American Society for Mass Spectrometry, 25, 1453–1460. [Link]

-

Dubinsky, L., et al. (2012). "Diazirine based photoaffinity labeling." Bioorganic & Medicinal Chemistry, 20(2), 554-570. [Link]

Sources

- 1. Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collision-induced dissociation of diazirine-labeled peptide ions. Evidence for Brønsted-acid assisted elimination of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Protein-Protein Interaction Mapping via Diazirine Photo-Crosslinking Mass Spectrometry (XL-MS)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Structural Proteomics & Chemical Biology

Introduction & Mechanistic Paradigm

Mapping transient and low-affinity protein-protein interactions (PPIs) remains a formidable challenge in structural biology. Traditional homo-bifunctional crosslinkers (e.g., DSSO, DSS) often fail to capture dynamic interactomes due to their reliance on the spatial proximity of specific residues (typically Lysine) and their relatively slow reaction kinetics.

Diazirine-based photoaffinity labeling (PAL) overcomes these limitations. Aliphatic diazirines are exceptionally small photophores that introduce minimal steric hindrance, preserving native protein conformations[1]. Upon irradiation with UV-A light (365 nm), the diazirine ring extrudes nitrogen gas to yield a highly reactive singlet carbene[2]. This intermediate possesses a sub-nanosecond lifetime, allowing it to insert indiscriminately into proximal C-H, N-H, or O-H bonds before the protein complex can diffuse[2].

The Dual-Pathway Reality